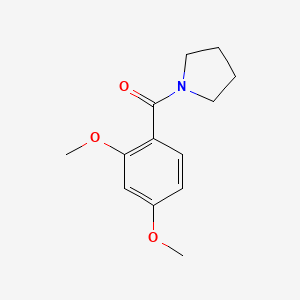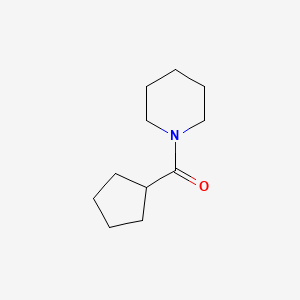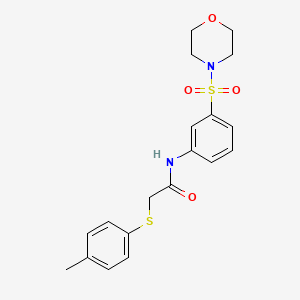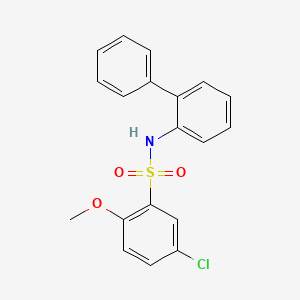![molecular formula C17H13F6N3O5 B7543512 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea is a chemical compound with the molecular formula C19H15F6N3O6. It is also known as BAY 43-9006, sorafenib, or Nexavar. It is a kinase inhibitor that is used in the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer.
Wissenschaftliche Forschungsanwendungen
BAY 43-9006 is primarily used in the treatment of cancer. It is a multi-kinase inhibitor that targets various signaling pathways involved in cancer growth and proliferation. It has been shown to be effective in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer. In addition to its anti-cancer properties, BAY 43-9006 has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
BAY 43-9006 inhibits the activity of various kinases involved in cancer growth and proliferation, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, BAY 43-9006 disrupts the signaling pathways that promote cancer cell survival, proliferation, and angiogenesis. Additionally, BAY 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of various kinases involved in cancer growth and proliferation, as mentioned earlier. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Additionally, BAY 43-9006 has been shown to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAY 43-9006 in lab experiments is its specificity for certain kinases involved in cancer growth and proliferation. This allows researchers to investigate the role of these kinases in cancer development and progression. However, one limitation is that BAY 43-9006 may not be effective against all types of cancer. Additionally, its use in lab experiments may not accurately reflect its effectiveness in clinical settings.
Zukünftige Richtungen
There are several possible future directions for research involving BAY 43-9006. One area of research could focus on identifying biomarkers that predict response to BAY 43-9006 treatment. Another area of research could investigate the use of BAY 43-9006 in combination with other cancer treatments to improve its effectiveness. Additionally, research could focus on identifying new targets for BAY 43-9006 that could enhance its anti-cancer properties.
Synthesemethoden
The synthesis of BAY 43-9006 involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with 4-nitrophenyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The overall yield of the synthesis is around 60%.
Eigenschaften
IUPAC Name |
1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6N3O5/c18-16(19,20)8-30-13-5-11(6-14(7-13)31-9-17(21,22)23)25-15(27)24-10-1-3-12(4-2-10)26(28)29/h1-7H,8-9H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIDOJTXHUGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;sulfuric acid](/img/structure/B7543444.png)


![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)

